molecular formula C8H12Br2N4 B2512129 {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide CAS No. 1423034-75-6

{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide

Cat. No.: B2512129
CAS No.: 1423034-75-6
M. Wt: 324.02
InChI Key: DFDMOHFYJOSVNR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2BrH/c1-6-2-3-12-5-7(4-9)11-8(12)10-6;;/h2-3,5H,4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDMOHFYJOSVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide involves several steps, typically starting with the formation of the imidazo[1,2-a]pyrimidine core. This can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations . The final step involves the introduction of the methanamine group and the formation of the dihydrobromide salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Kinase Inhibition

Recent studies have indicated that {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide may act as an inhibitor of Bruton's tyrosine kinase (BTK). This suggests its potential use in treating diseases where BTK plays a crucial role, such as certain types of cancer and autoimmune disorders. However, further research is necessary to confirm its efficacy and selectivity as a kinase inhibitor.

Cytochrome P450 Enzyme Inhibition

The compound has shown the ability to inhibit cytochrome P450 enzymes, particularly CYP1A2. This interaction is critical for understanding drug-drug interactions and pharmacokinetics, as it may affect the metabolism of co-administered medications. The inhibition of CYP1A2 also highlights the compound's relevance in toxicology and drug development.

Anticancer Properties

Imidazo[1,2-a]pyrimidine derivatives have been studied for their ability to interfere with cancer cell proliferation and survival pathways. The structural characteristics of this compound suggest potential anti-cancer properties, warranting further investigation into its mechanisms of action against various cancer cell lines .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureKey Activity
Compound AStructure AAntimicrobial
Compound BStructure BAnticancer
Compound CStructure CKinase Inhibition

Case Studies

Several studies have explored the pharmacological profiles of imidazo[1,2-a]pyrimidine derivatives:

  • Antimicrobial Activity: Research indicates that certain derivatives exhibit higher antimicrobial activity than standard antibiotics like cefotaxime and fluconazole .
  • Anticancer Evaluation: Compounds similar to this compound have shown cytotoxicity against various human cancer cell lines, suggesting that modifications to this scaffold could yield effective anticancer agents .

Mechanism of Action

The mechanism of action of {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazo[1,2-a]pyrimidine Family

The following table highlights key differences and similarities:

Compound Substituents Molecular Formula Molecular Weight Salt Form Key Features
Target Compound: {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide 7-methyl, methanamine C₈H₁₀N₄·2HBr 338.04 Dihydrobromide Enhanced solubility; potential epigenetic modulator .
2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide 7-methyl, ethanamine C₉H₁₄Br₂N₄ 338.04 Dihydrobromide Longer side chain may alter binding affinity; used in life science research .
1-(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride Pyridine core (vs. pyrimidine), 7-methyl C₉H₁₁N₃·2HCl 161.21 (free base) Dihydrochloride Pyridine vs. pyrimidine core alters electronic properties and bioavailability .
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride No methyl substituent C₇H₉N₄·2HCl 162.19 (free base) Dihydrochloride Lacks methyl group; reduced steric hindrance may improve target interaction .

Key Research Findings

Pharmacological Relevance
  • Methyl Substituent Impact : The 7-methyl group in the target compound likely enhances metabolic stability compared to unmethylated analogues (e.g., Imidazo[1,2-a]pyrimidin-2-ylmethanamine) .
  • Salt Form Differences : Dihydrobromide salts generally exhibit higher aqueous solubility than dihydrochlorides, critical for in vivo studies .
Structural-Activity Relationships (SAR)
  • Side Chain Length : Ethanamine derivatives (e.g., 2-{7-methylimidazo...ethan-1-amine) show altered pharmacokinetics due to increased hydrophobicity .
  • Core Heterocycle : Pyrimidine-based compounds (target) vs. pyridine-based analogues (e.g., 1-(7-Methylimidazo[1,2-a]pyridin-2-yl)...) exhibit distinct electronic profiles, affecting target binding .

Critical Analysis of Evidence

  • Contradictions and Gaps: and describe pyridine-core analogues, which are structurally distinct from the pyrimidine-based target compound but highlight the importance of heterocycle choice in drug design. Safety data for the dihydrobromide salt is notably absent in available evidence , whereas dihydrochloride derivatives have well-documented handling guidelines .

Biological Activity

{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

  • Chemical Formula : C₉H₁₄Br₂N₄
  • Molecular Weight : 338.04 g/mol
  • IUPAC Name : 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine; dihydrobromide
  • Appearance : Powder
  • Storage Temperature : Room Temperature

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular signaling and proliferation pathways. Notably, it has shown potential as a BET (Bromodomain and Extra-Terminal) protein inhibitor.

Inhibition of BET Proteins

BET proteins are critical regulators of gene expression associated with oncogenesis. Studies have demonstrated that compounds with imidazole scaffolds can effectively inhibit BRD4, a member of the BET family:

  • IC₅₀ Values :
    • BRD4 Inhibition: 33 nM
    • Anti-proliferation in HL-60 cells: 110 nM

These findings suggest that this compound may induce apoptosis in cancer cell lines by modulating intrinsic apoptotic pathways.

Biological Activity Assays

The compound has been evaluated in various biological assays to determine its efficacy:

Assay Type Cell Line IC₅₀ (nM) Mechanism
BRD4 Inhibition-33Competitive inhibition
Anti-proliferationHL-60 (human leukemia)110Induces apoptosis
Apoptosis InductionBxPc3 (pancreatic cancer)-Modulates intrinsic pathway

Case Studies and Research Findings

  • Study on Leukemia Treatment :
    • A study focusing on the anti-leukemic properties of similar compounds highlighted the potential of this compound to trigger apoptosis in HL-60 cells. The compound's mechanism involved the activation of caspase pathways leading to programmed cell death.
  • Pharmacokinetics and Toxicity :
    • While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles in terms of drug metabolism and safety. Further studies are necessary to establish comprehensive safety data for this compound.

Q & A

Q. Basic

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹ for the methanamine group) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methyl groups at δ ~2.5 ppm in ¹H NMR; pyrimidine carbons at δ ~150–160 ppm in ¹³C NMR) .
  • LC/MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and purity .
  • X-ray Crystallography (if crystalline): Resolves absolute configuration using SHELXL refinement .

What pharmacological activities are associated with imidazo[1,2-a]pyrimidine derivatives?

Basic
This class exhibits:

  • Anxiolytic and neuroleptic effects via GABA receptor modulation .
  • Antihypertensive activity through PDE inhibition .
  • Antimicrobial properties by disrupting bacterial cell membranes .
  • Anticancer potential via kinase inhibition (e.g., targeting EGFR or CDKs) .

How can researchers optimize reaction conditions to improve yield and purity?

Q. Advanced

  • Catalyst Screening : Use In(OTf)₃ for accelerated cyclization (e.g., 80% yield improvement in multicomponent reactions) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Reflux at 80–100°C minimizes side reactions in imine formation .
  • Purification : Gradient elution in silica chromatography (hexane:EtOAc → 100% EtOAc) resolves structurally similar byproducts .

How to resolve contradictions in spectral data during structure elucidation?

Q. Advanced

  • Cross-Validation : Compare NMR/IR with structurally analogous compounds (e.g., 7-methyl vs. 6-fluoro derivatives) .
  • DFT Calculations : Simulate NMR chemical shifts to identify discrepancies between experimental and theoretical data .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles for dihydrobromide salts .

What computational methods predict the biological activity of this compound?

Q. Advanced

  • Molecular Docking : Assess binding affinity to targets like ENR enzyme (3D/2D interaction maps) .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with PDE4 inhibition .
  • ADMET Prediction : Use SwissADME to evaluate solubility, CYP450 interactions, and blood-brain barrier penetration .

How to address hygroscopicity or solubility challenges in formulation?

Q. Advanced

  • Salt Screening : Test alternative counterions (e.g., sulfate or mesylate) to improve crystallinity .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Lyophilization : Convert dihydrobromide salt to a stable amorphous form for long-term storage .

How to design analogs to improve pharmacokinetic properties?

Q. Advanced

  • Bioisosteric Replacement : Substitute the methanamine group with a piperazine ring to enhance metabolic stability .
  • Prodrug Strategies : Esterify the dihydrobromide to improve oral bioavailability .
  • Halogenation : Introduce fluorine at C-6 to reduce CYP-mediated oxidation .

What are the best practices for handling data reproducibility issues in biological assays?

Q. Advanced

  • Strict Standardization : Use internal controls (e.g., reference inhibitors) in enzyme assays to normalize inter-lab variability .
  • Dose-Response Curves : Perform triplicate measurements with IC₅₀ values reported as mean ± SEM .
  • Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .

How to analyze structure-activity relationships (SAR) for imidazo[1,2-a]pyrimidine derivatives?

Q. Advanced

  • Substituent Scanning : Systematically vary substituents at C-7 (methyl vs. ethyl) and C-2 (methanamine vs. acetamide) .
  • Free-Wilson Analysis : Quantify contributions of individual moieties to biological activity (e.g., PDE4 inhibition) .
  • Crystal Structure Mining : Compare ligand-enzyme interactions (e.g., hydrogen bonds with ENR vs. hydrophobic contacts with kinases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.